molecular formula C4H9Cl2NO2 B015906 Methyl 2-amino-3-chloropropanoate hydrochloride CAS No. 33646-31-0

Methyl 2-amino-3-chloropropanoate hydrochloride

Cat. No. B015906
CAS RN: 33646-31-0
M. Wt: 174.02 g/mol
InChI Key: POPBCSXDEXRDSX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 2-amino-3-chloropropanoate hydrochloride and related compounds involves several steps, including saponification, hydrazinolysis, and reactions with amines and amino acid esters. These steps lead to the formation of a range of compounds with potential inhibitory actions on cancer cells, highlighting the compound's significance in medicinal chemistry (Rayes et al., 2020).

Molecular Structure Analysis

The molecular structure of methyl 2-amino-3-chloropropanoate hydrochloride is crucial for its reactivity and interactions. Studies involving molecular docking and structural analysis provide insights into its activity, particularly in the context of anticancer properties. The structure-activity relationship underscores the importance of the molecular configuration in determining the compound's efficacy (Aboelmagd et al., 2021).

Chemical Reactions and Properties

Methyl 2-amino-3-chloropropanoate hydrochloride undergoes various chemical reactions, leading to the synthesis of compounds with diverse biological activities. These reactions include hydroformylation-amidocarbonylation and bromoarylation under Meerwein conditions, demonstrating the compound's versatility as a precursor for synthesizing biologically active molecules (Sakakura et al., 1991).

Scientific Research Applications

  • Chemical Synthesis

    • Methyl 2-amino-3-chloropropanoate hydrochloride is an activated thionyl chloride that is used to make esters . The specific methods of application or experimental procedures for this process would depend on the particular ester being synthesized. The outcomes of this application would be the successful synthesis of the desired ester.
  • Biological Research

    • Methyl 2-amino-3-chloropropanoate hydrochloride has been shown to inhibit the growth of Mycobacterium tuberculosis . The methods of application likely involve introducing the compound to a culture of Mycobacterium tuberculosis and observing the effects. The outcomes of this application would be a reduction in the growth of the bacteria.
  • Ergogenic Supplements

    • Methyl 2-amino-3-chloropropanoate hydrochloride is a serine derivative . Amino acids and amino acid derivatives have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage . They are recognized to be beneficial as ergogenic dietary substances .
  • Protein Synthesis

    • D-serine is an amino acid that is used in the synthesis of proteins . It is a non-essential amino acid and can be synthesized from glycine, but it is also present in animal protein .
  • Cross-Species Activity

    • Many human cytokines will produce a nice response in mouse cell lines, and many mouse proteins will show activity on human cells . Other proteins may have a lower specific activity when used in the opposite species . This suggests that Methyl 2-amino-3-chloropropanoate hydrochloride could potentially be used in cross-species studies, although the specific methods and outcomes would depend on the particular experiment .
  • Pharmaceutical Testing

    • Methyl 2-amino-3-chloropropanoate hydrochloride can be used for pharmaceutical testing . The specific methods of application or experimental procedures would depend on the particular drug being tested . The outcomes of this application would be the successful testing of the drug .

Safety And Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

methyl 2-amino-3-chloropropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPBCSXDEXRDSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-3-chloropropanoate hydrochloride

CAS RN

33646-31-0, 17136-54-8, 38524-37-7, 112346-82-4
Record name 33646-31-0
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170313
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC117383
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117383
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC77696
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77696
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Chloro-D-alanine methyl ester hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name Methyl 2-amino-3-chloropropanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The method which comprises derivatizing a β-hydroxy-α-aminocarboxylic acid into the corresponding β-hydroxy-α-aminocarboxylic acid ester, then halogenating the hydroxyl group thereof with a phosphorus halide to give the corresponding β-halogeno-α-aminocarboxylic acid ester, and hydrolyzing the ester group using a hydrohalogenic acid to give the objective β-halogeno-α-aminocarboxylic acid. Specifically, serine is derivatized into serine methyl ester hydrochloride, the ester salt is then treated with phosphorus pentachloride to give α-amino-β-chloropropionic acid methyl ester hydrochloride, which is further hydrolyzed with hydrochloric acid. The resulting α-amino-β-chloropropionic acid hydrochloride is isolated by concentrating the reaction mixture to dryness, followed by crystallization of the residue from a mixture of 1-propanol and hydrochloric acid [e.g. CHIRALITY, 8:197-200 (1996)]; and
[Compound]
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β-halogeno-α-aminocarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
LJ Mathias, RE Hermes - Macromolecules, 1986 - ACS Publications
… Methyl 2-Amino-3-chloropropanoate Hydrochloride or 3-Chloroalanine Methyl Ester Hydrochloride (5). To a 1-L reaction kettle equipped with a mechanical glass stirring rodand chilled …
Number of citations: 31 0-pubs-acs-org.brum.beds.ac.uk
Q Li, H Fang, X Wang, L Hu, W Xu - European journal of medicinal …, 2009 - Elsevier
A series of aminopeptidase inhibitors with cyclic-imide scaffold are described. The biological characterization for the piperidinedione analogues revealed that most compounds …
RJ Wilk - 1994 - search.proquest.com
… Synthesis of Pyrene Labeled Monomer 106 4-(1-Pyrene)butyric acid PBA 106 4-(1-Pyrene)butanoyl chloride PBC 106 Methyl-2-amino-3-chloropropanoate hydrochloride MACCPH 107 …

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